molecular formula C7H20Cl3N3 B1321642 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride CAS No. 90482-07-8

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride

Cat. No.: B1321642
CAS No.: 90482-07-8
M. Wt: 252.6 g/mol
InChI Key: YADBDPBUDXPYRK-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride: is a chemical compound with the molecular formula C7H17N3·3HCl . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride typically involves the reaction of 1-methylpiperazine with ethylene oxide or ethylene chlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the trihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity or biological activity is required .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3.3ClH/c1-9-4-6-10(3-2-8)7-5-9;;;/h2-8H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADBDPBUDXPYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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